2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran
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Overview
Description
2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran is an organic compound with the molecular formula C16H16O. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it can target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation. This mechanism is particularly relevant in the context of cancer research, where β-catenin plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)methyl]-2H-1-benzopyran
- 2-Methyl-3-(2-methylphenyl)-2H-1-benzopyran
- 2-Methyl-3-(4-methylphenyl)-2H-1-benzopyran
Uniqueness
2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with β-catenin and induce its degradation sets it apart from other similar compounds, making it a valuable molecule in scientific research and potential therapeutic applications .
Properties
CAS No. |
919355-99-0 |
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Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-methyl-3-[(4-methylphenyl)methyl]-2H-chromene |
InChI |
InChI=1S/C18H18O/c1-13-7-9-15(10-8-13)11-17-12-16-5-3-4-6-18(16)19-14(17)2/h3-10,12,14H,11H2,1-2H3 |
InChI Key |
ZJUPHXNUAFCJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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